molecular formula C57H65N4Na3O18S4 B12381099 800CW maleimide

800CW maleimide

Cat. No.: B12381099
M. Wt: 1291.4 g/mol
InChI Key: GEFVHNSQMHEEPT-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

800CW maleimide is synthesized by reacting IRDye 800CW with maleimide. The maleimide groups react with sulfhydryl groups at a pH range of 6.5-7.5, forming a stable thioether bond. The reaction is typically carried out in phosphate-buffered saline (PBS) at pH 7.2, at ambient temperature for about 2 hours .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of IRDye 800CW followed by its functionalization with maleimide. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

800CW maleimide primarily undergoes conjugation reactions with free sulfhydryl groups. This reaction is a type of substitution reaction where the maleimide group reacts with the thiol group to form a stable thioether bond .

Common Reagents and Conditions

The common reagents used in these reactions include reducing agents such as tris(2-carboxyethyl)phosphine (TCEP), dithiothreitol (DTT), or 2-mercaptoethylamine (MEM) to produce free sulfhydryl groups from disulfide bonds. The reaction conditions typically involve a pH range of 6.5-7.5 and ambient temperature .

Major Products

The major product formed from the reaction of this compound with a molecule containing a free sulfhydryl group is a labeled molecule with a stable thioether bond .

Scientific Research Applications

800CW maleimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 800CW maleimide involves the formation of a stable thioether bond with free sulfhydryl groups. This reaction occurs at physiological pH and is highly specific, allowing for efficient labeling of target molecules. The molecular targets include proteins and peptides with accessible cysteine residues .

Comparison with Similar Compounds

Similar Compounds

  • IRDye 680RD maleimide
  • IRDye 700DX maleimide
  • Alexa Fluor 680 maleimide
  • Cy5.5 maleimide

Uniqueness

800CW maleimide is unique due to its infrared fluorescence properties, which provide high sensitivity and low background in imaging applications. Its ability to form stable thioether bonds with free sulfhydryl groups makes it highly efficient for labeling purposes .

Properties

Molecular Formula

C57H65N4Na3O18S4

Molecular Weight

1291.4 g/mol

IUPAC Name

trisodium;(2E)-2-[(2Z)-2-[3-[(Z)-2-[1-[6-[[7-(2,5-dioxopyrrol-1-yl)oxy-7-oxoheptyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]ethenyl]-2-(4-sulfonatophenoxy)cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate

InChI

InChI=1S/C57H68N4O18S4.3Na/c1-56(2)45-37-43(82(72,73)74)25-27-47(45)59(34-11-7-8-17-51(62)58-33-10-6-5-9-18-54(65)79-61-52(63)31-32-53(61)64)49(56)29-19-39-15-14-16-40(55(39)78-41-21-23-42(24-22-41)81(69,70)71)20-30-50-57(3,4)46-38-44(83(75,76)77)26-28-48(46)60(50)35-12-13-36-80(66,67)68;;;/h19-32,37-38H,5-18,33-36H2,1-4H3,(H4-,58,62,66,67,68,69,70,71,72,73,74,75,76,77);;;/q;3*+1/p-3

InChI Key

GEFVHNSQMHEEPT-UHFFFAOYSA-K

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C\C3=C(/C(=C\C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)OC6=CC=C(C=C6)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCC(=O)ON7C(=O)C=CC7=O)C.[Na+].[Na+].[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)OC6=CC=C(C=C6)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCC(=O)ON7C(=O)C=CC7=O)C.[Na+].[Na+].[Na+]

Origin of Product

United States

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